molecular formula C18H24N2O2 B3084203 Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate CAS No. 1142210-48-7

Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate

Cat. No.: B3084203
CAS No.: 1142210-48-7
M. Wt: 300.4 g/mol
InChI Key: BMZNUYUBIXNEQK-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate is a synthetic compound with a complex structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethyl-5-{[(4-chlorobenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
  • Ethyl 2,4-dimethyl-5-{[(4-fluorobenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
  • Ethyl 2,4-dimethyl-5-{[(4-nitrobenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[[(4-methylphenyl)methylamino]methyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-22-18(21)17-13(3)16(20-14(17)4)11-19-10-15-8-6-12(2)7-9-15/h6-9,19-20H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNUYUBIXNEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CNCC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
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Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
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Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
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Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
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Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
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Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate

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